molecular formula C6H5F2NO B13690429 O-(2,3-Difluorophenyl)hydroxylamine

O-(2,3-Difluorophenyl)hydroxylamine

Cat. No.: B13690429
M. Wt: 145.11 g/mol
InChI Key: HCCKHTDYWONNCE-UHFFFAOYSA-N
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Description

O-(2,3-Difluorophenyl)hydroxylamine is a fluorinated hydroxylamine derivative characterized by a hydroxylamine group (-NHOH) bonded to a 2,3-difluorophenyl aromatic ring. This compound is part of a broader class of O-substituted hydroxylamines, which are studied for their applications in medicinal chemistry and organic synthesis. The presence of fluorine atoms at the 2- and 3-positions of the phenyl ring introduces unique electronic and steric effects, enhancing properties such as metabolic stability, lipophilicity, and binding interactions compared to non-fluorinated analogs .

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

O-(2,3-difluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5F2NO/c7-4-2-1-3-5(10-9)6(4)8/h1-3H,9H2

InChI Key

HCCKHTDYWONNCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-(2,3-Difluorophenyl)hydroxylamine typically involves the reaction of 2,3-difluoroaniline with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with 2,3-difluorobenzyl halides under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity

Chemical Reactions Analysis

Types of Reactions: O-(2,3-Difluorophenyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso and nitro compounds.

    Reduction: Primary and secondary amines.

    Substitution: O-substituted hydroxylamines and related derivatives.

Scientific Research Applications

O-(2,3-Difluorophenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2,3-Difluorophenyl)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in the synthesis of complex organic compounds and in the modification of biological molecules . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between O-(2,3-Difluorophenyl)hydroxylamine and related hydroxylamine derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties Synthetic Route
This compound 2,3-difluorophenyl ~165–185 (estimated) High electronegativity, enhanced metabolic stability, potential halogen bonding Likely via nucleophilic substitution or coupling
O-(4-Fluorophenyl)hydroxylamine 4-fluorophenyl 154 (free base) Moderate lipophilicity, simpler synthesis From 4-fluoroaniline derivatives
O-(2,5-Dimethoxybenzyl)hydroxylamine 2,5-dimethoxybenzyl 184 Increased solubility due to methoxy groups, lower metabolic stability From dimethoxybenzyl precursors
O-(3-Chlorophenyl)hydroxylamine 3-chlorophenyl ~155–175 Higher steric bulk, potential for π-π interactions Chlorinated aryl starting materials
O-(Benzo[d][1,3]dioxol-5-ylmethyl)hydroxylamine Benzodioxole-methyl 168 Improved planarity for stacking interactions, moderate polarity Via benzodioxole intermediates

Structural and Electronic Effects

  • Fluorine vs. Methoxy/Chloro Substituents : The 2,3-difluorophenyl group confers stronger electronegativity and dipole interactions compared to methoxy or chloro analogs. Fluorine’s small size and high electronegativity enhance binding precision in biological systems, whereas methoxy groups improve solubility but reduce metabolic resistance .
  • Positional Isomerism: The 2,3-difluoro substitution creates a distinct electronic environment compared to para- or mono-substituted derivatives.

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